(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine
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Overview
Description
(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the phenyl group to the imidazo[1,5-a]pyridine core.
Formation of the piperazine derivative: The piperazine ring can be introduced through a nucleophilic substitution reaction.
Final condensation: The final step involves the condensation of the piperazine derivative with the imidazo[1,5-a]pyridine core to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Research focuses on its potential effects on different physiological pathways and its efficacy in treating certain diseases.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar core structure and may have comparable biological activities.
Phenyl-substituted piperazines: These compounds have similar structural features and may exhibit similar pharmacological properties.
Uniqueness
(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
(E)-N-(4-methylpiperazin-1-yl)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-22-11-13-23(14-12-22)20-15-17-18-9-5-6-10-24(18)19(21-17)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWKSXCWUWSAR-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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